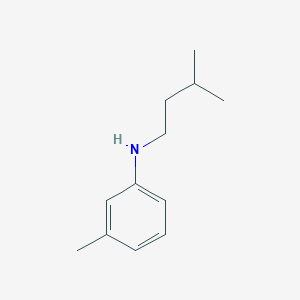

3-methyl-N-(3-methylbutyl)aniline

Description

3-Methyl-N-(3-methylbutyl)aniline is a tertiary amine characterized by a 3-methyl-substituted aniline core and a branched 3-methylbutyl alkyl chain attached to the nitrogen atom. Its synthesis typically involves nucleophilic substitution reactions. For example, in a 2001 study, (R)-3-methyl-N-(3-methylbutyl)pyrrolidine (a structurally related compound) was synthesized by reacting tosylated diol intermediates with 3-methylbutylamine under nitrogen at room temperature, yielding 66% product after purification via flash chromatography . The compound’s enantiomeric excess (84.7% ee for the R-enantiomer) and optical activity ([α]D²⁰ = –1.54°) highlight its chiral nature, which is critical for applications in asymmetric catalysis or bioactive molecule synthesis .

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

3-methyl-N-(3-methylbutyl)aniline |

InChI |

InChI=1S/C12H19N/c1-10(2)7-8-13-12-6-4-5-11(3)9-12/h4-6,9-10,13H,7-8H2,1-3H3 |

InChI Key |

KZQUOHIUOUYZEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(3-methylbutyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline with 3-methylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of cyclometalated ruthenium complexes has been reported to catalyze the methylation of anilines with methanol under mild conditions . This method offers a practical and environmentally friendly alternative to traditional alkylation processes.

Chemical Reactions Analysis

Types of Reactions: 3-methyl-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert nitro derivatives back to the corresponding amines.

Substitution: The compound can participate in substitution reactions, where the aromatic ring undergoes electrophilic substitution.

Common Reagents and Conditions:

Oxidation: m-chloroperbenzoic acid is a common reagent for oxidation reactions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-methyl-N-(3-methylbutyl)aniline has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-methylbutyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of oxidized products. The specific pathways and molecular targets depend on the nature of the reaction and the conditions employed .

Comparison with Similar Compounds

Steric and Electronic Effects

- Branched vs. Linear Alkyl Chains : The branched 3-methylbutyl group in this compound introduces steric hindrance, reducing nucleophilicity compared to linear analogs like N,N-di[(3-methyl)butyl]aniline (3s), which exhibits even greater steric bulk .

- Electron-Donating vs. Withdrawing Groups : Electron-rich substituents (e.g., p-tolyl in 2g) enhance oxidative instability, leading to decomposition during electrooxidative coupling. In contrast, electron-withdrawing groups (e.g., CF₃O in 3ap) improve electrophilicity but require optimized solvents (e.g., HFIP) to suppress side reactions .

Biological Activity

3-Methyl-N-(3-methylbutyl)aniline, a derivative of aniline, is of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H17N

- Molecular Weight : 177.27 g/mol

- CAS Number : 676599-03-4

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against a range of pathogens. A study showed that modifications in the aniline structure could enhance the efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways related to cell survival and proliferation has been observed. For instance, it has been linked to the inhibition of BCL6, a protein involved in the survival of certain cancer cells .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell function.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid membranes, affecting their integrity and function.

Study on Anticancer Activity

A notable study investigated the effects of this compound on human leukemia cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic changes.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 25 | 50 | 40 |

| 50 | 20 | 70 |

Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. Results showed that treatment with this compound reduced neuronal cell death induced by neurotoxic agents. The compound's ability to scavenge free radicals was highlighted as a key mechanism for its protective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.